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Compound of Interest

Compound Name: HIV-1 inhibitor-3

Cat. No.: B2917231

An In-depth Analysis of the Binding Profile of a Potent HIV-1 Protease Inhibitor

This technical guide provides a comprehensive overview of the binding kinetics of Darunavir, a
potent second-generation HIV-1 protease inhibitor. Designed for researchers, scientists, and
drug development professionals, this document details the quantitative binding data,
experimental methodologies, and the molecular mechanism of action of Darunavir, offering
insights into its high efficacy and genetic barrier to resistance.

Quantitative Binding Data

The binding affinity and kinetics of Darunavir for HIV-1 protease have been extensively
characterized using various biophysical techniques. The following tables summarize the key
guantitative data, providing a comparative view of its interaction with wild-type and multidrug-
resistant (MDR) protease variants.

Table 1: Binding Kinetics of Darunavir and Other Protease Inhibitors with Wild-Type HIV-1
Protease.[1][2]
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Equilibrium

Association Dissociation . o Dissociative
L Dissociation .
Inhibitor Rate (k_on) Rate (k_off) Half-life (t1/2)
Constant
(10° M—1s7?) (10-5s7?) (h)
(K_D) (pM)
Darunavir 1.2 <0.003 <26 > 240
Amprenavir 13 4.6 350 4.2
Atazanavir 0.3 2.0 670 9.6
Lopinavir 0.6 0.9 160 21.4
Tipranavir 0.2 3.6 1800 5.3

Table 2: Binding Affinity of Darunavir to Wild-Type and Multidrug-Resistant (MDR) HIV-1
Protease.[1][2]

Fold Change in K_D vs.

Protease Variant Number of Pl Mutations ]
Wild-Type

Wild-Type 0 1

MDR Mutant A 14 930

MDR Mutant B 13 110

MDR Mutant C 12 180

MDR Mutant D 11 230

MDR Mutant E 10 150

Experimental Protocols

The determination of the binding kinetics of Darunavir to HIV-1 protease predominantly relies
on two key biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal
Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)
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SPR is a label-free optical sensing technique used to measure real-time biomolecular
interactions. It provides data on the association and dissociation rates of an inhibitor to its
target protein.

Methodology:
e Immobilization of Ligand:

o Recombinant HIV-1 protease (wild-type or mutant) is covalently immobilized on a sensor
chip surface (e.g., a CM5 sensor chip) via amine coupling.

o The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC).

o The protease, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate,
pH 4.5), is injected over the activated surface.

o Remaining active esters are deactivated by injecting ethanolamine-HCI.
e Analyte Binding Analysis:

o Arunning buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface to
establish a stable baseline.

o Darunavir (analyte), serially diluted in the running buffer to a range of concentrations, is
injected over the immobilized protease surface for a defined association phase (e.g., 215
seconds).[3]

o The running buffer is then flowed over the surface for a dissociation phase (e.g., 1,000
seconds) to monitor the release of the bound inhibitor.[3]

o Data Analysis:

o The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1
Langmuir binding model to determine the association rate constant (k_on), the
dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off /
k_on).
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Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target
protein, providing a complete thermodynamic profile of the interaction.

Methodology:
e Sample Preparation:
o Purified recombinant HIV-1 protease is placed in the sample cell of the calorimeter.

o Darunavir is loaded into the injection syringe. Both the protein and the inhibitor are in an
identical buffer (e.g., 10 mM sodium acetate, pH 5.0, with 2% DMSO) to minimize heats of
dilution.[4]

o Titration:

o A series of small, precise injections of the Darunavir solution are made into the protease
solution in the sample cell.

o The heat released or absorbed during each injection is measured by the instrument.
o Data Analysis:
o The integrated heat data are plotted against the molar ratio of inhibitor to protein.

o The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model)
to determine the binding affinity (K_A = 1/K_D), the binding enthalpy (AH), and the
stoichiometry of the interaction (n). The binding entropy (AS) and Gibbs free energy (AG)
can then be calculated.

Note on High-Affinity Interactions: For very high-affinity inhibitors like Darunavir, a direct ITC
experiment may result in a sigmoidal curve that is difficult to fit accurately. In such cases, a
competition ITC experiment is employed.[5][6] This involves titrating the high-affinity inhibitor
into a solution of the target protein that has been pre-saturated with a weaker, known inhibitor.
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Mechanism of Action and Signaling Pathway
Diagrams

Darunavir is a nonpeptidic protease inhibitor that prevents the maturation of HIV-1 by blocking
the proteolytic cleavage of Gag and Gag-Pol polyproteins.[7][8] This inhibition results in the
production of immature, non-infectious viral particles.[8] Darunavir exhibits a high genetic
barrier to resistance due to its extensive hydrogen bonding with the backbone of the protease
active site and its ability to inhibit both protease enzymatic activity and dimerization.[9][10]

The following diagrams illustrate the experimental workflow for determining binding kinetics and

the inhibitory mechanism of Darunauvir.
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Experimental Workflow for Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Immobilize HIV-1 Protease L Prepare Protease (Cell)
on Sensor Chip & Darunavir (Syringe)
ssociation/
issociation
Inject Darunavir Titrate Darunavir
(Analyte) into Protease
Analyze Sensorgrams Analyze Isotherm
(1:1 Langmuir Model) (Binding Model)

Quantitative Data
(kon, koff, KD, AH, AS, AG)

Click to download full resolution via product page

Experimental Workflow for Binding Kinetics Analysis
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Darunavir Mechanism of Action
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Darunavir's Inhibition of HIV-1 Maturation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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